molecular formula C14H10FN3OS B11091804 (4-Fluorophenyl)(5-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

(4-Fluorophenyl)(5-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

Cat. No.: B11091804
M. Wt: 287.31 g/mol
InChI Key: PQJWTIGZGXQGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-FLUOROPHENYL)[5-METHYL-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YL]METHANONE is a complex organic compound that belongs to the class of triazolopyridine derivatives This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a thiocarbonyl group attached to a triazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-FLUOROPHENYL)[5-METHYL-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YL]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzoyl chloride with 5-methyl-1,2,4-triazole-3-thiol in the presence of a base such as triethylamine can yield the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(4-FLUOROPHENYL)[5-METHYL-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YL]METHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides in the presence of catalysts or under thermal conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

(4-FLUOROPHENYL)[5-METHYL-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YL]METHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4-FLUOROPHENYL)[5-METHYL-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YL]METHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-FLUOROPHENYL)[5-METHYL-2-THIOXO[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-3(2H)-YL]METHANONE stands out due to its unique combination of a fluorophenyl group, a methyl group, and a thiocarbonyl group attached to a triazolopyridine core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C14H10FN3OS

Molecular Weight

287.31 g/mol

IUPAC Name

(4-fluorophenyl)-(5-methyl-2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

InChI

InChI=1S/C14H10FN3OS/c1-9-3-2-4-12-16-14(20)18(17(9)12)13(19)10-5-7-11(15)8-6-10/h2-8H,1H3

InChI Key

PQJWTIGZGXQGTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=S)N(N12)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.